![molecular formula C20H20F3N3O5 B3063658 BIA-3-335 free base CAS No. 747401-28-1](/img/structure/B3063658.png)
BIA-3-335 free base
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Overview
Description
BIA-3-335 free base is a natural product found in Atractylodes with data available.
Scientific Research Applications
Kinetic and Structural Insights
BIA-3-335, identified as a potent inhibitor of catechol-O-methyltransferase (COMT), has significant implications in the pharmacological realm, particularly concerning the metabolism of catechol neurotransmitters and drugs like L-DOPA, used in Parkinson's disease treatment. Its kinetic properties were explored using recombinant rat soluble COMT, revealing BIA-3-335 as a reversible, tight-binding inhibitor displaying competitive and uncompetitive inhibitions toward substrate and co-substrate binding sites, respectively. The crystal structure of COMT in complex with BIA-3-335 unveiled the atomic interactions at the active site, providing a foundation for therapeutic applications by potentially enhancing L-DOPA efficacy in Parkinson's disease management (Bonifácio et al., 2002).
Bioelectrical Impedance Analysis
Bioelectrical impedance analysis (BIA) is a prominent technique in assessing body composition, leveraging the electrical properties of human tissues. Despite its extensive application in both healthy and patient populations, BIA faces challenges in standardization and quality control. The technique is adept at determining fat-free mass and total body water under specific conditions, provided that suitable equations and methodologies are employed. However, its application in subjects with abnormal hydration and electrolyte balances necessitates further validation and research (Kyle et al., 2004).
Catalysis and Chemical Synthesis
In the domain of catalysis and chemical synthesis, BIA-3-335 and related compounds contribute to developing novel methodologies for creating complex molecules. For example, the base-free Suzuki-type cross-coupling reaction utilizing triarylantimony diacetates and arylboronic acids in the presence of a palladium catalyst showcases the creation of biaryl derivatives. This reaction, applicable to a broad spectrum of arylboronic acids, emphasizes the potential of BIA-3-335 analogs in facilitating organic synthesis without relying on conventional bases, thereby offering a more sustainable and potentially less harmful approach (Yasuike et al., 2007).
properties
CAS RN |
747401-28-1 |
---|---|
Product Name |
BIA-3-335 free base |
Molecular Formula |
C20H20F3N3O5 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H20F3N3O5/c21-20(22,23)14-2-1-3-15(12-14)25-8-6-24(7-9-25)5-4-17(27)13-10-16(26(30)31)19(29)18(28)11-13/h1-3,10-12,28-29H,4-9H2 |
InChI Key |
KVIVJQWOYSWCCZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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